A Technical Guide to 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine: A Privileged Scaffold for Modern Drug Discovery
A Technical Guide to 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine: A Privileged Scaffold for Modern Drug Discovery
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals working with 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, characterization, and strategic application, particularly in the realm of kinase inhibitor development.
Core Compound Profile & Physicochemical Properties
5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is a biaryl amine that merges two critical pharmacophores: the 2-aminopyridine moiety and a halogenated phenyl ring. The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with protein targets and its presence in numerous FDA-approved drugs.[1][2] The strategic placement of chlorine and fluorine atoms on the phenyl ring is a classic medicinal chemistry tactic used to modulate electronic properties, metabolic stability, and target binding affinity.[3]
This unique combination makes the molecule a highly valuable building block for creating libraries of potential therapeutic agents. Its core identification and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1314985-70-0 | [4] |
| Molecular Formula | C₁₁H₈ClFN₂ | [5] |
| Molecular Weight | 222.65 g/mol | [5] |
| Appearance | Typically an off-white to beige solid (based on related compounds). | N/A |
| Melting Point | Experimental data not publicly available. Requires empirical determination. | N/A |
| Solubility | Not publicly reported. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |
| Calculated XLogP3 | ~2.9 (Based on positional isomer) | [6] |
| Hydrogen Bond Donors | 1 (Amine group) | [6] |
| Hydrogen Bond Acceptors | 3 (Pyridine nitrogen, amine nitrogen, fluorine) | [6] |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The most reliable and scalable method for synthesizing 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its exceptional functional group tolerance and reliability in forming C-C bonds between aryl halides and boronic acids.
The logical disconnection for this target involves coupling a 5-halopyridin-2-amine with (3-chloro-4-fluorophenyl)boronic acid. Using 5-bromopyridin-2-amine is often preferred over the chloro-analogue due to the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst System : A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in coupling electron-rich (aminopyridine) and electron-deficient (halogenated phenyl) partners. The dppf ligand provides the necessary stability and electron-donating character to facilitate the catalytic cycle.
-
Base : An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
Visualized Synthesis Workflow
Below is a diagram illustrating the key stages of the Suzuki-Miyaura coupling protocol for preparing the title compound.
(A detailed, step-by-step protocol is provided in Section 6)
Application in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine lies in its application as a foundational scaffold for potent and selective kinase inhibitors. The 2-aminopyridine motif is a well-established "hinge-binder," capable of forming one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine group of ATP.[3][7]
The 3-chloro-4-fluorophenyl group extends into the ATP-binding pocket, where its properties can be finely tuned:
-
Hydrophobic Interactions : The phenyl ring occupies hydrophobic regions of the active site.
-
Halogen Bonding : The chlorine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.
-
Metabolic Blocking : The fluorine atom, a bioisostere of hydrogen, is often used to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile (e.g., half-life) of the drug candidate.[3]
Numerous approved and investigational kinase inhibitors utilize a substituted anilino or aminopyridine core to achieve high potency against targets like VEGFR, EGFR, and Aurora Kinase.[8][9] This makes the title compound an ideal starting point for lead generation campaigns.
Conceptual Role as a Drug Scaffold
Spectroscopic Characterization Profile (Predicted)
While experimentally derived spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from analogous structures, such as 3-chloro-4-fluoroaniline and substituted 2-aminopyridines.[10][11]
-
¹H NMR :
-
Aromatic Region (6.5-8.5 ppm) : A complex series of signals is expected. The pyridine protons will appear as doublets and doublets of doublets. The phenyl ring protons will show characteristic splitting patterns influenced by both the fluorine and chlorine substituents, including doublet of doublets and triplets.
-
Amine Protons (-NH₂) : A broad singlet is expected, typically between 4.5-5.5 ppm. The chemical shift of this peak can vary with solvent and concentration and will disappear upon D₂O exchange.
-
-
¹³C NMR :
-
Aromatic Carbons (110-160 ppm) : Multiple signals are expected. The carbon atoms bonded to fluorine will show large coupling constants (¹JC-F), and adjacent carbons will show smaller couplings (²JC-F, ³JC-F), which is a key diagnostic feature. The carbon attached to the amine group (C2 of pyridine) will typically be shifted downfield.
-
-
Mass Spectrometry (MS) :
-
The ESI-MS in positive mode will show a prominent protonated molecular ion [M+H]⁺. A key feature will be the isotopic pattern for the single chlorine atom, with two peaks at an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl isotopes), separated by 2 m/z units.
-
Safety and Handling
Disclaimer: This information is based on related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.
-
Hazard Classification : Based on analogous compounds, it should be treated as harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE) : Use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a self-validating system designed for the synthesis of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.
Materials:
-
5-Bromopyridin-2-amine (1.0 equiv)
-
(3-Chloro-4-fluorophenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with argon for 30 min)
-
Ethyl Acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridin-2-amine, (3-chloro-4-fluorophenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and degassed water. Add this solvent mixture to the reaction flask via syringe. The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the limiting reagent.
-
Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers. Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.
-
Characterization : Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
References
-
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355. [Available at: [Link]]
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Rao, A., & Chanda, K. (2022). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Available at: [Link]]
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Marinescu, M., et al. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharma and Bio Sciences, 8(2), 338-355. [Available at: [Link]]
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Bouatia, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3463. [Available at: [Link]]
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PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Library of Medicine. [Available at: [Link]]
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Kandeel, M., et al. (2013). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(19), 5929-5937. [Available at: [Link]]
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AA Blocks. (n.d.). 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine. AA Blocks. [Available at: [Link]]
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ResearchGate. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Available at: [Link]]
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PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. [Available at: [Link]]
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